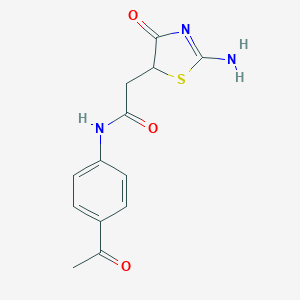

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ATAA and is a thiazolidine derivative. ATAA has been extensively studied for its biological and pharmacological properties, and its synthesis method has been optimized to produce high yields.

Scientific Research Applications

Synthesis and Green Methodologies

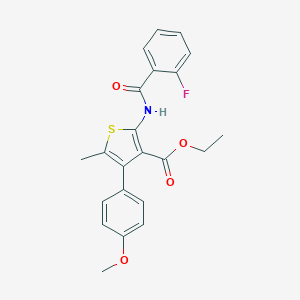

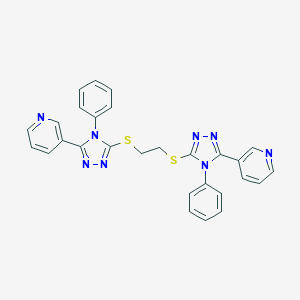

1,3-Thiazolidin-4-ones and their functionalized analogues, including compounds similar to N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, have been synthesized through various methodologies, including green chemistry approaches. These compounds, including glitazones, rhodanines, and pseudothiohydantoins, exhibit a wide range of biological activities and are found in commercial pharmaceuticals. The synthesis of these molecules dates back to the mid-nineteenth century, with recent advancements focusing on environmentally friendly methods and the development of novel derivatives with enhanced pharmacological profiles (Santos, Jones Junior, & Silva, 2018).

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been a significant focus of research. These compounds have been explored for their ability to inhibit tumor cell growth through various mechanisms, including modulating cell cycle regulation and inducing apoptosis in cancer cells. Hybrid molecules containing the 4-thiazolidinone moiety have been designed to enhance anticancer activity, demonstrating the versatility of this scaffold in drug discovery efforts aimed at developing novel anticancer agents (Roszczenko et al., 2022).

Antimicrobial and Anti-inflammatory Effects

Thiazolidin-4-ones and related analogues have also shown promising antimicrobial and anti-inflammatory properties. The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of specific substitutions on the thiazolidinone ring for achieving potent antimicrobial and anti-inflammatory effects. These findings underscore the potential of thiazolidin-4-one derivatives in the development of new therapies for infectious and inflammatory diseases (Seboletswe, Cele, & Singh, 2023).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMKKWRJRZZDQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-diphenyl-7-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B383474.png)

![4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide](/img/structure/B383475.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383476.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B383478.png)

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate](/img/structure/B383481.png)

![ethyl 4-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B383483.png)

![3-allyl-2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383485.png)

![N-(2,3-dichlorophenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B383486.png)

![1-[[1-(Benzenesulfonyl)piperidine-3-carbonyl]amino]-3-phenylthiourea](/img/structure/B383489.png)

![methyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B383492.png)

![Ethyl 4-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B383494.png)

![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B383495.png)